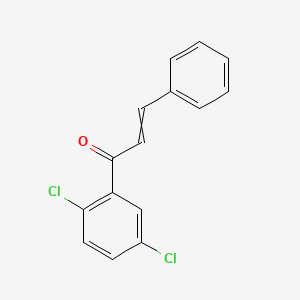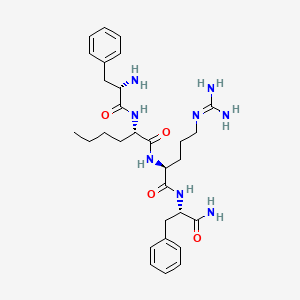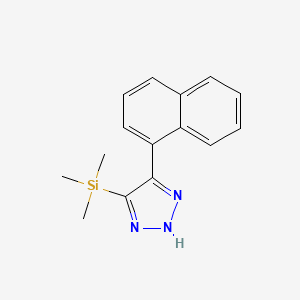
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of click chemistry can be applied on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the trimethylsilyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conducted in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction can produce triazole derivatives with hydrogenated naphthalene rings.
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(Naphthalen-1-yl)-1,2,3-triazole: Lacks the trimethylsilyl group, which may affect its chemical reactivity and biological activity.
5-(Trimethylsilyl)-1,2,3-triazole:
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-1,2,4-triazole: Contains a different arrangement of nitrogen atoms in the triazole ring, which can alter its chemical properties and reactivity.
Uniqueness
4-(Naphthalen-1-yl)-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to the presence of both the naphthalene ring and the trimethylsilyl group This combination imparts distinct chemical properties, such as increased stability and potential for diverse chemical modifications
Propiedades
Número CAS |
84645-35-2 |
|---|---|
Fórmula molecular |
C15H17N3Si |
Peso molecular |
267.40 g/mol |
Nombre IUPAC |
trimethyl-(5-naphthalen-1-yl-2H-triazol-4-yl)silane |
InChI |
InChI=1S/C15H17N3Si/c1-19(2,3)15-14(16-18-17-15)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17,18) |
Clave InChI |
PTZKCFCWFOTERD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=NNN=C1C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
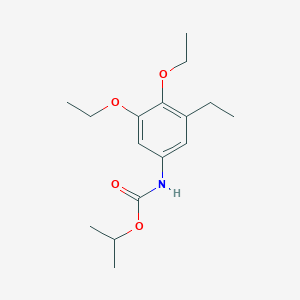
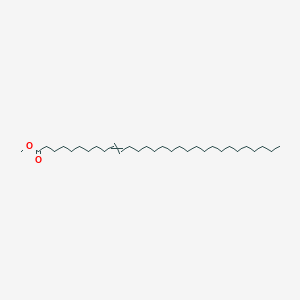
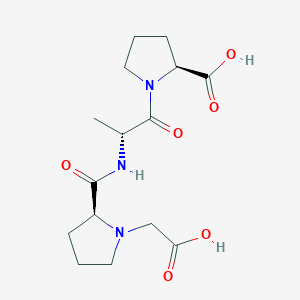

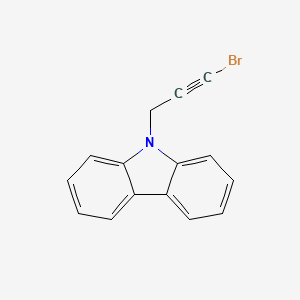
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)


![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
